molecular formula C14H19NOS B12529357 N-cyclopentyl-2-ethylsulfanylbenzamide CAS No. 663186-25-2

N-cyclopentyl-2-ethylsulfanylbenzamide

Cat. No.: B12529357
CAS No.: 663186-25-2
M. Wt: 249.37 g/mol
InChI Key: UGBLFRVDPPWGRU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-ethylsulfanylbenzamide is an organic compound with the molecular formula C14H19NOS It is characterized by a benzamide core with a cyclopentyl group and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethylsulfanylbenzamide typically involves the reaction of 2-ethylsulfanylbenzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-cyclopentyl-2-ethylsulfanylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethylsulfanylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide core may interact with specific binding sites, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-ethylsulfonylbenzamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-cyclopentyl-2-methylsulfanylbenzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-cyclopentyl-2-ethylbenzamide: Similar structure but without the sulfanyl group.

Uniqueness

N-cyclopentyl-2-ethylsulfanylbenzamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

663186-25-2

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

N-cyclopentyl-2-ethylsulfanylbenzamide

InChI

InChI=1S/C14H19NOS/c1-2-17-13-10-6-5-9-12(13)14(16)15-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

UGBLFRVDPPWGRU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCCC2

Origin of Product

United States

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